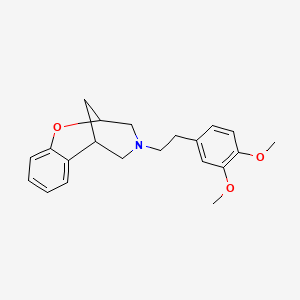
2,6-Methano-4H-1,4-benzoxazocine, 3,4,5,6-tetrahydro-4-(3,4-dimethoxyphenethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoxazocine ring system, which is fused with a dimethoxyphenethyl group. The intricate structure of this compound makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenethyl Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenethyl alcohol from 3,4-dimethoxybenzaldehyde through a reduction reaction.
Cyclization: The intermediate is then subjected to cyclization reactions to form the benzoxazocine ring system. This step often involves the use of strong acids or bases as catalysts.
Final Assembly: The final step involves the coupling of the dimethoxyphenethyl group with the benzoxazocine ring system under specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone.
3,4-Dimethoxyphenethyl alcohol: A related compound used in various synthetic applications.
Uniqueness
4-(3,4-Dimethoxyphenethyl)-3,4,5,6-tetrahydro-2,6-methano-2H-1,4-benzoxazocine is unique due to its benzoxazocine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
67293-79-2 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
11-[2-(3,4-dimethoxyphenyl)ethyl]-8-oxa-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25NO3/c1-23-20-8-7-15(11-21(20)24-2)9-10-22-13-16-12-17(14-22)25-19-6-4-3-5-18(16)19/h3-8,11,16-17H,9-10,12-14H2,1-2H3 |
InChI Key |
QKEIKIBTZWQXLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3CC(C2)OC4=CC=CC=C34)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

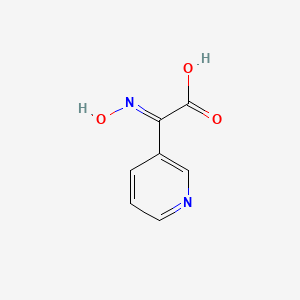
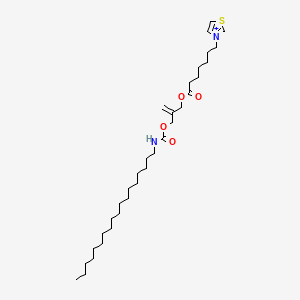
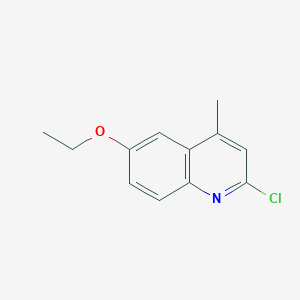

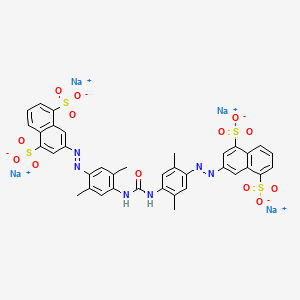
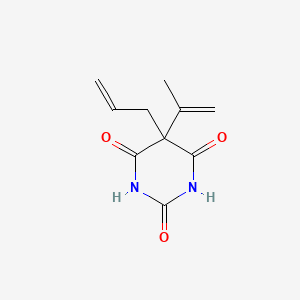
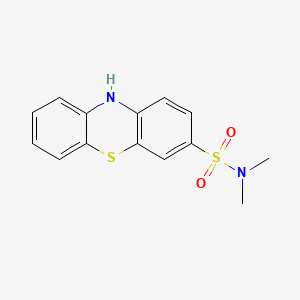
methanone](/img/structure/B13804956.png)
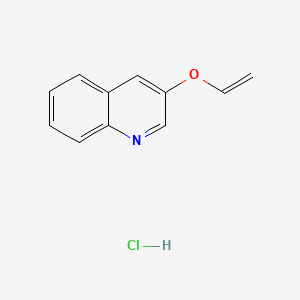
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
